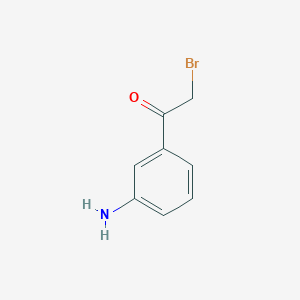

1-(3-Aminophenyl)-2-bromoethanone

Description

Contextual Significance as a Versatile Synthetic Intermediate

The primary significance of 1-(3-Aminophenyl)-2-bromoethanone lies in its role as a readily available building block for the synthesis of various heterocyclic systems. The α-bromoketone functionality is a classic electrophile, susceptible to nucleophilic attack, making it an ideal starting material for well-established cyclization reactions. Simultaneously, the presence of the amino group provides an intramolecular nucleophile or a point for further functionalization, expanding its synthetic utility.

Reviews of synthetic methodologies for heterocyclic compounds frequently highlight the utility of phenacyl bromides as key intermediates. sci-hub.runih.govresearchgate.net These reactions often proceed through multicomponent or one-pot syntheses, which are highly desirable in modern organic chemistry for their efficiency and atom economy. sci-hub.ru The presence of the amino group on the phenyl ring of this compound can influence the reactivity of the α-bromoketone and provides a handle for creating diverse libraries of compounds.

The major applications of this compound are centered around the synthesis of nitrogen- and sulfur-containing heterocycles. These structural motifs are prevalent in a vast number of biologically active molecules.

Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound

The research landscape for phenacyl bromides, in general, is extensive, with a wealth of information on their synthesis and application. sci-hub.runih.govresearchgate.netias.ac.in However, a detailed investigation into the specific applications and potential limitations of this compound reveals several knowledge gaps.

While the synthesis of various heterocycles using phenacyl bromides is well-documented, specific and detailed studies focusing exclusively on the 3-amino substituted analogue are less common. Much of the available literature reports on the reactions of unsubstituted or differently substituted phenacyl bromides, and the influence of the 3-amino group on reaction kinetics, yields, and regioselectivity is often not explicitly detailed.

Furthermore, there is a noticeable lack of comparative studies that systematically evaluate the reactivity of this compound against other substituted phenacyl bromides. Such studies would be invaluable for understanding the electronic and steric effects of the 3-amino group on the outcome of various synthetic transformations.

A significant knowledge gap also exists in the exploration of novel, unconventional synthetic applications of this compound. While its use in the synthesis of well-known heterocycles like thiazoles and quinoxalines is established, its potential in more complex, multi-step syntheses or in the generation of novel scaffolds remains largely unexplored. The development of more efficient and sustainable synthetic methods for heterocyclic compounds is an ongoing challenge in heterocyclic chemistry, and a deeper understanding of the reactivity of versatile intermediates like this compound is crucial for addressing this challenge. numberanalytics.com

Finally, while the synthesis of borylated heterocycles and other complex structures has been explored with related compounds, the application of this compound in these advanced synthetic strategies is an area that warrants further investigation. nih.gov The development of new synthetic routes to previously inaccessible heterocyclic motifs is a key area of research, and this readily available intermediate could prove to be a valuable tool in this endeavor. frontiersin.orgmdpi.com

Detailed Research Findings: Synthesis of Heterocyclic Scaffolds

The reactivity of this compound makes it a valuable precursor for the synthesis of several important classes of heterocyclic compounds. The following sections detail its application in the synthesis of quinoxalines, thiazoles, and pyrimidines.

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad range of biological activities. The most common method for their synthesis involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. The α-bromoketone functionality in this compound can serve as a synthon for a 1,2-dicarbonyl compound, enabling the synthesis of quinoxaline derivatives.

The reaction of this compound with ortho-phenylenediamines is expected to proceed via initial nucleophilic attack of one of the amino groups of the diamine on the α-carbon of the bromoethanone, followed by cyclization and subsequent oxidation to afford the aromatic quinoxaline ring. While specific examples with this compound are not extensively detailed in readily available literature, the general reaction with phenacyl bromides is well-established and can be carried out under various conditions, including the use of catalysts like HCTU in DMF. chemicalbook.com

Table 1: Synthesis of Quinoxaline Derivatives from Phenacyl Bromides

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) | Reference |

| o-Phenylenediamine (B120857) | Phenacyl bromide | HCTU/DMF | 2-Phenylquinoxaline | 90 | chemicalbook.com |

| Substituted o-phenylenediamines | Substituted phenacyl bromides | HCTU/DMF | Various quinoxaline derivatives | Moderate to High | chemicalbook.com |

Note: This table represents a general synthesis and a specific example for a related compound due to the lack of detailed data for this compound.

Synthesis of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide. This compound is an ideal substrate for this reaction.

When reacted with thiourea (B124793), this compound will undergo a cyclocondensation reaction to form 2-amino-4-(3-aminophenyl)thiazole. The reaction is typically carried out in a suitable solvent like ethanol, and can be facilitated by catalysts such as copper silicate. sci-hub.ru The use of heterogeneous and reusable catalysts makes this a more environmentally benign process. sci-hub.ru

Table 2: Hantzsch Thiazole Synthesis using Substituted Phenacyl Bromides

| α-Haloketone | Thioamide | Catalyst/Solvent | Product | Yield (%) | Reference |

| Substituted Phenacyl Bromides | Thiourea | Copper Silicate/Ethanol | 4-Substituted-2-aminothiazoles | Excellent | sci-hub.ru |

| 4-Methoxy-α-bromoacetophenone | Thiourea | I2/Ethanol | 2-Amino-4-(4-methoxyphenyl)thiazole | Not specified | researchgate.net |

Note: This table provides examples of the Hantzsch synthesis with related phenacyl bromides, illustrating the general applicability of the method.

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidines are another important class of nitrogen-containing heterocycles found in numerous biologically active compounds, including nucleic acids. One synthetic route to aminopyrimidines involves the reaction of a compound containing a reactive 1,3-dicarbonyl equivalent with a guanidine (B92328) derivative. While not a direct 1,3-dicarbonyl compound, the reactivity of this compound can be harnessed for the synthesis of pyrimidine rings.

For instance, it can be envisioned that this compound could react with guanidine hydrochloride in the presence of a base. The reaction would likely proceed through the formation of an intermediate that subsequently cyclizes to form a 2-aminopyrimidine (B69317) derivative. The synthesis of 2-aminopyrimidinones from β-keto esters and guanidine hydrochloride is a well-established method, highlighting the feasibility of such cyclization reactions. orgsyn.org

Table 3: Synthesis of Pyrimidine Derivatives from Related Precursors

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| β-Keto esters | Guanidine hydrochloride | KOH/Ethanol | 2-Aminopyrimidinones | Not specified | orgsyn.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminophenyl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXPRJDKXBACNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501855 | |

| Record name | 1-(3-Aminophenyl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57946-55-1 | |

| Record name | 1-(3-Aminophenyl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Aminophenyl 2 Bromoethanone

Established Reaction Pathways

Traditional synthetic routes remain fundamental in the production of 1-(3-Aminophenyl)-2-bromoethanone. These methods are well-documented and rely on core principles of organic chemistry.

The most direct and common method for synthesizing α-haloketones is the direct halogenation of a ketone precursor. In this case, 3-Aminoacetophenone serves as the starting material. nist.govsigmaaldrich.comnih.gov The reaction involves the electrophilic substitution of a proton on the α-carbon of the ketone with a bromine atom.

The reaction is typically carried out by treating 3-Aminoacetophenone with a brominating agent, such as elemental bromine (Br₂), in a suitable solvent like acetic acid. researchgate.net The presence of the amino group on the aromatic ring can complicate the reaction, as it may also react with the bromine. To mitigate this, protective group strategies or careful control of reaction conditions are often necessary. A similar strategy involves the bromination of p-aminoacetophenone with bromine in acetic acid to yield the corresponding bromo-substituted aniline (B41778). researchgate.net

Table 1: Halogenation of 3-Aminoacetophenone

| Precursor | Reagent | Solvent | Product |

|---|---|---|---|

| 3-Aminoacetophenone | Bromine (Br₂) | Acetic Acid | This compound |

| 3-Aminoacetophenone | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | This compound |

Alternative pathways may involve constructing the aminophenyl ethanone (B97240) skeleton through condensation reactions, followed by a separate bromination step. For instance, a Claisen-Schmidt condensation can be employed to form chalcones, which can then undergo further transformations. researchgate.net While not the most direct route to the target compound, these multi-step sequences offer versatility in creating a range of substituted analogues. The synthesis of chalcones from acetophenones and subsequent cyclocondensation reactions are established methods in heterocyclic chemistry. researchgate.net

Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and producing aryl ketones. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com In principle, this compound could be synthesized by the acylation of aniline with bromoacetyl chloride or bromoacetic anhydride (B1165640) using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com

However, this approach presents significant challenges. The amino group of aniline is a Lewis base that can form a complex with the Lewis acid catalyst, deactivating it. organic-chemistry.org Furthermore, the powerful activating nature of the amino group can lead to polysubstitution and a lack of regioselectivity. To overcome these issues, the amino group is typically protected, for example, as an acetamide (B32628) (acetanilide). The protected aniline can then undergo Friedel-Crafts acylation, followed by a deprotection step to reveal the free amino group. The use of milder catalysts has also been explored to improve the efficiency of such reactions. organic-chemistry.org

Table 2: Catalysts in Friedel-Crafts Acylation

| Catalyst | Features | Reference |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Traditional, highly reactive, often requires stoichiometric amounts. | organic-chemistry.org |

| Zinc Oxide (ZnO) | A newer, milder, and more economical catalyst. | organic-chemistry.org |

| Erbium Trifluoromethanesulfonate | Effective catalyst for microwave-assisted acylations. | sigmaaldrich.com |

| Trifluoromethanesulfonic acid | Can be used as an efficient, reusable solid superacid catalyst when supported on poly(4-vinylpyridine). | sigmaaldrich.com |

Novel and Optimized Synthetic Approaches

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, selectivity, and environmental compatibility through the use of advanced catalytic systems and reaction designs.

The development of novel catalysts has led to significant improvements in reactions relevant to the synthesis of this compound. For Friedel-Crafts acylations, metal- and halogen-free methodologies are being developed to create "greener" synthetic routes. organic-chemistry.org Research has shown that catalysts like aluminum dodecatungstophosphate can effectively promote Friedel-Crafts acylation under solvent-less conditions, enhancing the environmental profile of the synthesis. organic-chemistry.org These advanced catalytic systems can offer higher yields, greater functional group tolerance, and easier workup procedures compared to classical methods.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, represent a highly efficient strategy for building molecular complexity. nih.gov While a direct one-pot MCR for this compound is not standard, these reactions are invaluable for synthesizing structurally related and more complex molecules, where an intermediate like the target compound could be involved.

For example, the Groebke-Blackburn-Bienaymè (GBB) three-component reaction can produce substituted imidazo[1,2-a]pyrazines from an amidine, an aldehyde, and an isocyanide, often under mild, catalyst-mediated conditions. rug.nl Similarly, copper-catalyzed four-component cascade reactions have been developed for the facile synthesis of complex spirocycles. mdpi.com These strategies highlight a shift towards atom-economic and step-economic syntheses, which are central to modern organic chemistry. nih.gov

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, this translates to the use of less hazardous reagents, greener solvents, and more efficient reaction conditions.

Traditionally, the α-bromination of ketones has often involved the use of elemental bromine (Br₂), a highly toxic and corrosive substance that generates hazardous hydrogen bromide (HBr) as a byproduct. Green chemistry seeks to replace such reagents with safer alternatives. N-Bromosuccinimide (NBS) has emerged as a widely used and more environmentally benign brominating agent. researchgate.net It is a stable, crystalline solid that is easier and safer to handle than liquid bromine. researchgate.net

Furthermore, the choice of solvent plays a pivotal role in the greenness of a synthetic route. Halogenated solvents like carbon tetrachloride (CCl₄), which were once common in these reactions, are now largely avoided due to their toxicity and environmental persistence. Research has shifted towards the use of more benign solvents. For instance, studies on the bromination of related ketones have explored solvents like acetonitrile (B52724) (CH₃CN), ethers, and even water, which is considered the most environmentally friendly solvent. The use of aqueous media or solvent-free conditions, where applicable, represents a significant step towards a greener synthesis.

Another green consideration is the use of catalysts to improve reaction efficiency and reduce waste. Acid catalysts are often employed to promote the enolization of the ketone, a key step in the α-bromination process. The use of solid acid catalysts that can be easily recovered and reused would further enhance the green credentials of the synthesis.

Reaction Parameter Optimization

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions and waste. The presence of the amino group on the phenyl ring introduces a layer of complexity, as it is also susceptible to reaction with brominating agents. Therefore, careful control of the reaction conditions is paramount.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent can significantly influence the rate and selectivity of the bromination reaction. The polarity of the solvent can affect the stability of the intermediates and transition states involved. For the bromination of acetophenone (B1666503), a related compound, dichloromethane (B109758) has been shown to be a good solvent, providing excellent selectivity for the monobrominated product. In contrast, solvents like acetonitrile, diethyl ether, and hexane (B92381) have resulted in lower yields under similar conditions. The specific effect of different solvents on the α-bromination of 3-aminoacetophenone would require targeted investigation, but the general trends observed for similar ketones provide a valuable starting point.

Temperature is another critical parameter. For the NBS bromination of acetophenone, a reaction temperature of 80°C has been identified as optimal, with lower or higher temperatures leading to decreased conversion. For the synthesis of this compound, the temperature must be carefully controlled to favor α-bromination over potential side reactions, such as bromination of the aromatic ring, which is activated by the amino group. Lower temperatures might be necessary to enhance selectivity.

Below is a table illustrating the effect of solvent and temperature on the α-bromination of acetophenone with NBS, providing a model for optimizing the synthesis of this compound.

| Solvent | Temperature (°C) | Conversion (%) | Selectivity for Mono-bromo Product (%) |

|---|---|---|---|

| Acetonitrile | 80 | 75 | Good |

| Diethyl Ether | 35 | 60 | Moderate |

| n-Hexane | 69 | 55 | Moderate |

| Dichloromethane | 40 | 95 | Excellent |

| Dichloromethane | 80 | 98 | Excellent |

| Dichloromethane | 25 | 80 | High |

Note: The data in this table is based on studies of acetophenone and serves as an illustrative guide for the synthesis of this compound. Actual results may vary.

Stoichiometric Control and Yield Enhancement

The stoichiometric ratio of the reactants is a key factor in maximizing the yield of the desired product and minimizing the formation of byproducts. In the bromination of 3-aminoacetophenone, using a slight excess of the brominating agent, such as NBS, is common to ensure complete conversion of the starting material. However, a large excess should be avoided to prevent over-bromination (e.g., dibromination at the α-position or bromination of the aromatic ring).

The ideal stoichiometric ratio is often determined empirically. For the bromination of acetophenone, a 1:1 to 1:1.1 molar ratio of ketone to NBS is typically employed. For 3-aminoacetophenone, careful optimization of this ratio is even more critical due to the presence of the reactive amino group. It may be beneficial to use a protected form of the amino group to prevent side reactions, although this would add extra steps to the synthesis.

The yield of this compound is directly linked to the effective control of all reaction parameters. By selecting an appropriate green brominating agent, an optimal solvent system, a suitable temperature profile, and the correct stoichiometric balance, high yields of the target compound can be achieved.

Below is a hypothetical data table illustrating the potential impact of the stoichiometric ratio of NBS to 3-aminoacetophenone on the yield of this compound, based on general principles of α-bromination.

| Molar Ratio (3-Aminoacetophenone : NBS) | Reaction Time (h) | Yield of this compound (%) | Observed Byproducts |

|---|---|---|---|

| 1 : 0.9 | 4 | 75 | Unreacted starting material |

| 1 : 1.0 | 4 | 90 | Trace starting material |

| 1 : 1.1 | 3 | 92 | Trace dibrominated product |

| 1 : 1.5 | 3 | 80 | Significant dibrominated and ring-brominated products |

Note: This table presents illustrative data based on established chemical principles and is intended to demonstrate the importance of stoichiometric control. Actual experimental results would be required for definitive optimization.

Reactivity and Derivatization Chemistry of 1 3 Aminophenyl 2 Bromoethanone

Reactivity of the α-Bromoethanone Moiety

The α-bromoethanone functional group is characterized by two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to the bromine atom. This arrangement dictates its reactivity, primarily involving nucleophilic substitution at the α-carbon and nucleophilic addition at the carbonyl carbon.

The carbon atom attached to the bromine is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom. This makes the α-bromo group an excellent leaving group in nucleophilic substitution reactions, which typically proceed via an S_N2 mechanism. orientjchem.orgnih.gov

The general reaction involves the attack of a nucleophile (Nu:⁻) on the α-carbon, leading to the displacement of the bromide ion. This reaction is fundamental to the derivatization of 1-(3-aminophenyl)-2-bromoethanone.

General Scheme for S_N2 Reaction:

Ar-CO-CH₂-Br + Nu:⁻ → Ar-CO-CH₂-Nu + Br⁻

(where Ar = 3-aminophenyl)

A variety of nucleophiles can be employed in this reaction. The primary amine on the phenyl ring can also act as a nucleophile, potentially leading to self-condensation or polymerization under certain conditions. However, reactions with external nucleophiles are more common for synthetic applications. For instance, amines can react as nucleophiles to form α-aminoketones. nih.govnih.gov The reaction with ammonia (B1221849) or primary amines is a classic example, though it can lead to multiple substitutions, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts if not carefully controlled. nih.govmdpi.comorganic-chemistry.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

|---|---|

| Thiourea (B124793) (H₂NCSNH₂) | Isothiouronium salt (precursor to thiazoles) |

| Amines (R-NH₂) | α-Aminoketone |

| Thiolates (RS⁻) | α-Thioketone |

| Azide (N₃⁻) | α-Azidoketone |

While the α-carbon is a primary site for S_N2 reactions, the carbonyl carbon is an electrophilic center susceptible to nucleophilic addition. However, in many cyclocondensation reactions, the reactivity at the α-carbon initiates the sequence. The carbonyl group's primary role in derivatization often involves condensation reactions, such as the Claisen-Schmidt condensation with aldehydes or ketones, to form α,β-unsaturated ketones, commonly known as chalcones. researchgate.netderpharmachemica.com

These chalcones, derived from the parent 3-aminoacetophenone (after reduction of the bromo group or prior to its introduction), are crucial intermediates for synthesizing various heterocycles, including oxazines. orientjchem.orgderpharmachemica.comgsjpublications.comijrpr.com

General Scheme for Chalcone (B49325) Formation:

Ar-CO-CH₃ + R-CHO → Ar-CO-CH=CH-R + H₂O

(where Ar = 3-aminophenyl)

The dual reactivity of the α-bromoethanone moiety makes this compound an excellent precursor for the synthesis of a wide range of heterocyclic compounds. These reactions often involve a sequence where an initial nucleophilic substitution at the α-carbon is followed by an intramolecular cyclization involving the carbonyl group.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for constructing the thiazole ring. asianpubs.orgnanobioletters.comacs.orgwikipedia.orgorganic-chemistry.org This reaction involves the cyclocondensation of an α-haloketone, such as this compound, with a thioamide-containing compound. asianpubs.orgnanobioletters.com The most common reagent is thiourea, which reacts to form 2-aminothiazole (B372263) derivatives. nanobioletters.commdpi.com

The reaction proceeds via initial S_N2 attack by the sulfur atom of thiourea on the α-carbon of the bromoethanone, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. The product of this reaction is 2-amino-4-(3-aminophenyl)thiazole.

Table 2: Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Yield (%) |

|---|---|---|---|---|

| This compound | Thiourea | 2-Amino-4-(3-aminophenyl)thiazole | Ethanol, Reflux | Good to Excellent nanobioletters.com |

| Substituted Phenacyl bromide | Thiourea | 4-Substituted-2-aminothiazole | Copper silicate, EtOH, 78°C | 85-96 nanobioletters.com |

Imidazole (B134444) rings can be synthesized from α-haloketones through reaction with amidines. rsc.orgresearchgate.netresearchgate.netresearchgate.net This method provides a direct route to 2,4-disubstituted imidazoles. rsc.orgresearchgate.netbath.ac.uk In this synthesis, the amidine acts as the nitrogen-containing component. The reaction involves the initial alkylation of the amidine by the α-haloketone, followed by cyclization with the elimination of water to form the imidazole ring. researchgate.net For example, reacting this compound with acetamidine (B91507) would yield 2-methyl-4-(3-aminophenyl)imidazole.

Another prominent method, the Debus-Radziszewski synthesis, typically requires a 1,2-dicarbonyl compound. asianpubs.orgresearchgate.net However, α-haloketones can sometimes be oxidized in situ to the required dicarbonyl intermediate, which then reacts with an aldehyde and ammonia to form the imidazole. longdom.org

Table 3: Imidazole Synthesis from α-Haloketones

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| α-Bromoacetophenone | Acetamidine HCl | 4-Aryl-2-methyl-1H-imidazole | K₂CO₃, Acetonitrile (B52724), Microwave researchgate.net |

The versatile reactivity of this compound allows for its use in the synthesis of a variety of other heterocyclic systems.

Quinoxalines: These bicyclic heterocycles can be prepared by the condensation of an aromatic 1,2-diamine with an α-haloketone. longdom.orgnih.gov The reaction of this compound with a 1,2-diamine like o-phenylenediamine (B120857) would proceed through an initial S_N2 reaction, followed by intramolecular cyclization and oxidation to yield a substituted quinoxaline (B1680401). longdom.orgnih.govencyclopedia.pub

1,3-Oxazines and 1,3-Thiazines: These six-membered heterocycles can be synthesized from chalcone precursors. orientjchem.orgderpharmachemica.comgsjpublications.comijrpr.com As previously mentioned, this compound can be converted to the corresponding 3-aminoacetophenone, which then undergoes Claisen-Schmidt condensation to form a chalcone. The resulting α,β-unsaturated ketone can then react with urea (B33335) or thiourea in the presence of a base to yield 1,3-oxazine or 1,3-thiazine derivatives, respectively. orientjchem.orgresearchgate.netgsjpublications.com

1,2,4-Triazines: The synthesis of 1,2,4-triazines can be achieved through various routes. One common method involves the reaction of α-haloketones with acylhydrazones or related compounds. organic-chemistry.orgresearchgate.netnih.govijpsr.info For instance, phenacyl bromides can be reacted with 4-amino-3-mercapto-1,2,4-triazinone derivatives to yield fused triazino-thiadiazine systems. researchgate.net

Formation of Heterocyclic Systems via Cyclocondensation

Reactivity of the Aminophenyl Moiety

The aminophenyl group is characterized by the presence of a primary amine (-NH2) attached to the benzene (B151609) ring. This group's reactivity is dominated by the nucleophilic nature of the nitrogen atom and its ability to activate the aromatic ring towards certain reactions.

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic Aromatic Substitution (SNAr) is a reaction class that typically requires an aromatic ring to be substituted with strong electron-withdrawing groups, which render the ring electron-deficient and susceptible to attack by nucleophiles. The amino group (-NH2) in this compound is, by contrast, a powerful electron-donating and activating group. It increases the electron density of the aromatic ring, particularly at the ortho and para positions. Consequently, the aminophenyl ring of this compound is deactivated towards nucleophilic aromatic substitution and does not readily undergo this type of reaction under standard conditions.

Amide and Urea Formation

The primary amine of this compound is a potent nucleophile and readily participates in reactions to form amides and ureas.

Amide Formation: The amino group reacts with various acylating agents, such as acyl chlorides or acid anhydrides, to yield stable N-acylated derivatives. This reaction is fundamental for introducing new functional groups or for protecting the amine during subsequent chemical transformations.

Urea Formation: The synthesis of urea derivatives from the amino group can be achieved through several pathways. A common method involves the reaction of the amine with an isocyanate. Alternatively, various reagents can facilitate the formation of unsymmetrical ureas from primary amines. organic-chemistry.org These reactions provide access to a wide array of substituted urea compounds with potential applications in medicinal chemistry and materials science.

Table 1: Amide and Urea Formation Reactions

| Reactant for Amino Group | Product Class | General Product Structure |

|---|---|---|

| Acyl Chloride (R-COCl) | Amide | |

| Acid Anhydride (B1165640) ((RCO)₂O) | Amide | |

| Isocyanate (R-N=C=O) | Urea |

Diazo Coupling Reactions

The primary aromatic amine in this compound can be converted into a diazonium salt, which is a versatile intermediate for synthesis. slideshare.net This process, known as diazotization, involves treating an ice-cold acidic solution of the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl. chemguide.co.uk

The resulting diazonium salt is an electrophile and can undergo diazo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. youtube.comlibretexts.org This electrophilic aromatic substitution reaction yields highly colored azo compounds, which are widely used as dyes. libretexts.orgyoutube.com The coupling position on the activated ring is typically para to the activating group (e.g., -OH or -NH2). youtube.com

Table 2: Diazo Coupling Reactions

| Coupling Partner | Conditions | Product |

|---|---|---|

| Phenol (B47542) | Alkaline (NaOH), cold | Azo-coupled phenol derivative (e.g., an orange dye) |

| Aniline (B41778) | Acidic, cold | Azo-coupled aniline derivative (e.g., a yellow dye) |

| N,N-Dimethylaniline | Alkaline, cold | Azo-coupled N,N-dimethylaniline derivative |

| Naphthalen-2-ol (β-Naphthol) | Alkaline (NaOH), cold | Intense orange-red azo dye. chemguide.co.uk |

Selective Functionalization Strategies

The presence of two distinct functional groups—a nucleophilic amine and an electrophilic α-bromoketone—necessitates strategic planning to achieve selective modification of the molecule.

Differential Reactivity Exploitation

The key to the selective functionalization of this compound lies in the inherent difference in reactivity between its two functional moieties. The primary amine is nucleophilic and basic, while the carbon atom bearing the bromine is a strong electrophilic site, susceptible to attack by nucleophiles (an SN2 reaction).

This dichotomy allows for reactions to be directed towards one site while leaving the other untouched by carefully selecting reagents and reaction conditions. For example:

Amine-selective reactions: Acylation or urea formation can be carried out under conditions that favor nucleophilic attack by the amine without promoting substitution of the bromine atom.

Ketone-selective reactions: The α-bromo ketone can react with various nucleophiles (e.g., thioamides in the Hantzsch thiazole synthesis) to form heterocyclic rings. If the nucleophile is not a strong base, this can often be done without significantly affecting the un-derivatized primary amine.

Protecting Group Chemistry in Targeted Derivatization

When a planned reaction is incompatible with a free amino group, protecting group chemistry becomes essential. The amino group is often "protected" to temporarily mask its reactivity. libretexts.org

A common strategy is the acetylation of the amine to form an amide (e.g., using acetic anhydride). This N-acetyl group is significantly less nucleophilic and less activating than the free amine, which allows for subsequent reactions to be performed on other parts of the molecule. For instance, after protection, reactions at the α-bromoketone can be carried out with a broader range of nucleophiles, or electrophilic substitution on the aromatic ring might be attempted under different directing-group influence. Once the desired transformation is complete, the protecting acetyl group can be removed, typically by acid or base hydrolysis, to restore the primary amine functionality. libretexts.org

Table 3: Example of a Protection-Reaction-Deprotection Sequence

| Step | Reaction | Purpose |

|---|---|---|

| 1. Protection | Reaction of the amine with acetic anhydride. | To convert the reactive -NH₂ group into a less reactive amide (-NHCOCH₃) group. |

| 2. Reaction | Reaction of the α-bromoketone with a desired nucleophile (e.g., thiourea). | To form a new chemical bond or ring system (e.g., a thiazole ring) at the ketone side chain. |

| 3. Deprotection | Acid or base-catalyzed hydrolysis of the amide. | To remove the acetyl protecting group and regenerate the primary amine. |

Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, are a class of chemical processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are of significant interest in organic synthesis due to their efficiency, atom economy, and ability to rapidly construct complex molecular architectures from simple precursors. The compound this compound is a valuable substrate for such transformations, owing to the presence of multiple reactive sites that can participate in sequential intramolecular or intermolecular reactions.

A notable example of a cascade reaction involving a substrate of this class is the synthesis of quinoxalines through the reaction of α-bromoacetophenones with o-phenylenediamine. This transformation proceeds without the need for a catalyst, offering a facile and efficient route to this important class of heterocyclic compounds. The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of the α-bromoacetophenone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the final quinoxaline product.

While specific studies detailing the reaction with this compound are not extensively documented in publicly available literature, the general mechanism established for α-bromoacetophenones provides a strong basis for predicting its reactivity. The presence of the amino group on the phenyl ring of this compound introduces an additional nucleophilic site, which could potentially lead to the formation of isomeric products or more complex fused heterocyclic systems under specific reaction conditions. However, the reaction with o-phenylenediamine is expected to proceed selectively at the α-bromo ketone moiety due to its higher electrophilicity.

The following table outlines the details of the cascade reaction for the synthesis of quinoxalines from a generic α-bromoacetophenone and o-phenylenediamine, which is directly applicable to this compound.

| Reactants | Reagents/Catalyst | Solvent | Conditions | Product Class |

| This compound, o-Phenylenediamine | None | Ethanol | Reflux | Quinoxalines |

Mechanistic Investigations of Transformations Involving 1 3 Aminophenyl 2 Bromoethanone

Elucidation of Reaction Mechanisms Through Kinetic Studies

Kinetic studies are instrumental in elucidating the step-by-step sequence of events in a chemical reaction. For transformations involving 1-(3-aminophenyl)-2-bromoethanone, such as the Hantzsch thiazole (B1198619) synthesis, kinetic analysis helps to identify the rate-determining step and understand the influence of various parameters on the reaction rate.

The Hantzsch thiazole synthesis typically follows second-order kinetics, being first-order with respect to the α-haloketone and first-order with respect to the thioamide. researchgate.net The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoethanone, which is an S_N2 reaction. chemhelpasap.comyoutube.com The rate of this initial step is highly dependent on the electronic properties of the substituents on the phenyl ring of the phenacyl bromide.

The influence of these substituents can be quantified using the Hammett equation, which relates the reaction rate constants of a series of substituted derivatives to the electronic properties of the substituents. A study on the reaction of substituted phenacyl bromides with sulfur nucleophiles revealed a negative ρ (rho) value in the Hammett plot. researchgate.net A negative ρ value indicates that electron-donating groups on the phenyl ring accelerate the reaction, while electron-withdrawing groups retard it. This is consistent with the S_N2 mechanism, where electron-donating groups help to stabilize the partial positive charge that develops on the α-carbon in the transition state.

Table 1: Hammett Equation and its Application to the Hantzsch Thiazole Synthesis

| Parameter | Description | Implication for the Reaction of this compound |

|---|---|---|

| Hammett Equation | log(k/k₀) = ρσ | Relates the rate constant (k) of the substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). |

| Reaction Constant (ρ) | A measure of the sensitivity of the reaction to electronic effects. A negative ρ value signifies that the reaction is accelerated by electron-donating groups. | A negative ρ value for the initial S_N2 step suggests that the meta-amino group, being a weak electron-donator, will have a slight accelerating effect on the reaction rate compared to an unsubstituted phenyl ring. |

| Substituent Constant (σ) | Quantifies the electronic effect of a substituent. For the meta-amino group, the σ_m value is slightly negative. | The negative σ_m value for the amino group confirms its net electron-donating character at the meta position, contributing to the stabilization of the transition state. |

Identification of Key Intermediates and Transition States

The pathway of a chemical reaction from reactants to products proceeds through one or more intermediates and transition states. In the context of transformations of this compound, particularly in the Hantzsch thiazole synthesis, several key species have been proposed and, in some cases, spectroscopically observed.

The first key intermediate is the S-alkylation product formed from the initial S_N2 reaction between the sulfur of a thioamide (like thiourea) and the α-carbon of this compound. youtube.com This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. This cyclization leads to a five-membered heterocyclic intermediate, which is a dihydrothiazole derivative. chemhelpasap.com This intermediate then undergoes dehydration to yield the final aromatic thiazole product. youtube.com

Transition states are high-energy, transient configurations of atoms that exist at the peak of the energy barrier between reactants and intermediates, or intermediates and products. nih.gov They cannot be isolated but their structure can be inferred from kinetic data and computational modeling. chemhelpasap.com For the Hantzsch synthesis, the first transition state corresponds to the S_N2 attack, involving the partial formation of the C-S bond and partial breaking of the C-Br bond. The second major transition state occurs during the intramolecular cyclization step, involving the formation of the N-C bond within the five-membered ring.

Table 2: Proposed Intermediates in the Hantzsch Thiazole Synthesis with this compound and Thiourea (B124793)

| Intermediate | Key Structural Features | Role in the Reaction |

|---|---|---|

| S-Alkylation Adduct | Acyclic structure with a newly formed C-S bond. The sulfur atom is positively charged. | Product of the initial S_N2 reaction. It is the precursor to cyclization. |

| Cyclized Dihydrothiazole | A five-membered, non-aromatic ring containing sulfur and nitrogen. It has a hydroxyl group on one of the ring carbons. | Formed after the intramolecular nucleophilic attack of nitrogen on the carbonyl carbon. |

| Protonated Thiazole | The aromatic thiazole ring with a protonated nitrogen atom. | The immediate product after dehydration, which is then neutralized to give the final product. youtube.com |

Structure-Reactivity Relationships

The relationship between the chemical structure of a molecule and its reactivity is a fundamental concept in organic chemistry. For this compound, the nature and position of the amino group on the phenyl ring, as well as the inherent reactivity of the α-bromoketone functionality, dictate its behavior in chemical transformations.

As discussed in the context of kinetic studies, the electronic effects of substituents on the phenyl ring of phenacyl bromides play a crucial role in determining the rate of the initial S_N2 reaction in the Hantzsch synthesis. A Hammett substitution correlation analysis confirms that the rate of this reaction is sensitive to the electronic nature of the substituents. researchgate.net

The amino group at the meta position of this compound has a dual electronic effect. Its -I (inductive) effect withdraws electron density from the ring, while its +M (mesomeric or resonance) effect donates electron density. For a meta substituent, the resonance effect on the reaction center is generally weaker than for ortho and para substituents. The net effect of the meta-amino group is weakly electron-donating, which would slightly accelerate the initial S_N2 step compared to an unsubstituted phenacyl bromide.

Beyond electronic effects, steric factors can also influence reactivity. While the meta-amino group in this compound is unlikely to exert a significant steric effect on the reaction at the α-carbon, bulky substituents on either the phenacyl bromide or the reacting nucleophile can hinder the reaction.

Table 3: Expected Influence of Substituents on the Rate of Hantzsch Thiazole Synthesis

| Substituent Type on Phenyl Ring | Electronic Effect | Expected Effect on Reaction Rate | Example |

|---|---|---|---|

| Electron-Donating Group (EDG) | Stabilizes the partial positive charge on the α-carbon in the transition state. | Increases the reaction rate. | -OCH₃, -CH₃ |

| Electron-Withdrawing Group (EWG) | Destabilizes the partial positive charge on the α-carbon in the transition state. | Decreases the reaction rate. | -NO₂, -CN |

| Halogens | Inductively withdrawing (-I) and weakly resonance donating (+M). Net effect is electron-withdrawing. | Decreases the reaction rate. | -Cl, -Br |

| meta-Amino Group | Weakly electron-donating overall (-I, +M). | Slightly increases the reaction rate. | -NH₂ (in this compound) |

Advanced Spectroscopic and Structural Elucidation of 1 3 Aminophenyl 2 Bromoethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.

For 1-(3-Aminophenyl)-2-bromoethanone, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The aromatic protons on the 3-aminophenyl ring typically appear as a complex pattern of multiplets in the downfield region (approximately 6.8-7.4 ppm). The chemical shifts and splitting patterns are influenced by the electronic effects of the amino group (-NH₂) and the bromoacetyl group (-COCH₂Br). The protons of the -NH₂ group would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The methylene (B1212753) protons (-CH₂) adjacent to the bromine atom and the carbonyl group are expected to produce a sharp singlet further downfield (around 4.4-4.7 ppm) due to the strong deshielding effects of the neighboring electron-withdrawing groups.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon (C=O) is the most deshielded, appearing at the lowest field (predicted around 190-195 ppm). The carbon of the bromomethyl group (-CH₂Br) would be found at approximately 30-35 ppm. The aromatic carbons would generate a series of signals in the 115-150 ppm range, with the carbon attached to the amino group being significantly shielded. A predicted ¹³C NMR spectrum in H₂O suggests chemical shifts at 31.0, 115.6, 121.2, 122.9, 130.4, 134.8, 146.9, and 191.1 ppm. np-mrd.org

Analysis of derivatives would show predictable shifts in these signals based on the nature and position of the new functional groups. For instance, N-acylation would cause a downfield shift of the aromatic proton and carbon signals.

Table 1: Predicted NMR Data for this compound This table is based on established chemical shift ranges for similar functional groups and predictive software.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~191.1 |

| Aromatic C-N | - | ~146.9 |

| Aromatic C-CO | - | ~134.8 |

| Aromatic C-H | ~6.8 - 7.4 (multiplet) | ~115.6, 121.2, 122.9, 130.4 |

| Methylene (-CH₂Br) | ~4.4 - 4.7 (singlet) | ~31.0 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to exhibit several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration will be prominent, typically in the range of 1680-1700 cm⁻¹. The presence of the primary amine (-NH₂) group will be indicated by a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The C-N stretching vibration of the aromatic amine is expected around 1250-1360 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H bonds of the methylene group will show stretching vibrations just below 3000 cm⁻¹. The C-Br stretching vibration gives rise to a signal in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. While strong in the IR, the C=O stretch is often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic ring are typically strong in Raman spectra, providing clear fingerprints for the substituted benzene (B151609) ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Doublet |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium |

| Aromatic Amine | C-N Stretch | 1250 - 1360 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

For this compound (C₈H₈BrNO), the molecular weight is 214.06 g/mol . chemicalbook.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 214 and 216 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

The fragmentation pattern provides significant structural clues. A common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. This could lead to two primary fragment ions:

Loss of the bromomethyl radical (•CH₂Br), resulting in the 3-aminobenzoyl cation at m/z 120. This is often a very stable and abundant ion.

Loss of the 3-aminophenyl radical, resulting in the bromoacetyl cation (BrCH₂CO⁺) at m/z 121 and 123.

Further fragmentation of the m/z 120 ion could involve the loss of carbon monoxide (CO) to yield a phenylaminyl ion at m/z 92. The presence of an odd-numbered molecular ion peak (if the fragment contains nitrogen) can also be a diagnostic tool, as stated by the nitrogen rule. libretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. For C₈H₈⁷⁹BrNO, the calculated exact mass would be distinguished from other potential formulas having the same nominal mass, thus confirming the molecular formula.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 214/216 | Molecular Ion [M]⁺ | [C₈H₈BrNO]⁺ | - |

| 120 | 3-Aminobenzoyl cation | [C₇H₆NO]⁺ | M - •CH₂Br |

| 92 | Phenylaminyl cation | [C₆H₆N]⁺ | [C₇H₆NO]⁺ - CO |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, torsion angles, and the packing of molecules within the crystal lattice.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. reed.edu The resulting diffraction pattern of discrete spots is collected and analyzed. The positions and intensities of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. reed.edu

While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of similar bromo-substituted organic compounds reveals common structural features. mdpi.comnih.gov The analysis would confirm the planarity of the phenyl ring and provide the precise bond lengths of the C=O, C-Br, C-N, and various C-C bonds. Furthermore, it would reveal the conformation of the bromoacetyl side chain relative to the aromatic ring. Intermolecular interactions, such as hydrogen bonding involving the amine group and the carbonyl oxygen or halogen bonding involving the bromine atom, would also be elucidated, explaining the solid-state packing arrangement. mdpi.com

Chromatographic Techniques (HPLC, LC-MS/MS) for Purity and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly well-suited for the analysis of this compound.

HPLC, typically using a reversed-phase (RP) column (e.g., C18), can effectively separate this compound from non-polar and polar impurities. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used. Detection is often achieved with a UV detector, as the aromatic ring and carbonyl group are strong chromophores.

For more sensitive and selective analysis, HPLC can be coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). LC-MS provides mass information for each component as it elutes from the column, confirming the identity of the main peak and any impurities. LC-MS/MS offers even greater specificity by selecting the molecular ion of the target compound and fragmenting it to monitor specific product ions, a technique known as Multiple Reaction Monitoring (MRM). sciex.com This method is exceptionally sensitive and can quantify the compound even in complex matrices. mdpi.comuniversiteitleiden.nl These techniques are invaluable for monitoring reaction progress, identifying byproducts, and certifying the purity of the final product.

Table 4: Representative HPLC/LC-MS Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 50 x 4.6 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium (B1175870) Formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., at 254 nm), MS, MS/MS |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | e.g., m/z 214 → 120 |

Theoretical and Computational Studies of 1 3 Aminophenyl 2 Bromoethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules at the electronic level. These calculations allow for the determination of various molecular properties that are often difficult or impossible to measure experimentally.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Electronic structure analysis focuses on the arrangement and energies of electrons within a molecule. A key aspect of this is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 1-(3-Aminophenyl)-2-bromoethanone

| Parameter | Energy (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.64 |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process yields optimized bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, which has a rotatable bond between the phenyl ring and the keto group, as well as the bromoethyl group, conformational analysis is crucial. This involves identifying different stable conformers and determining their relative energies to find the global minimum energy conformation.

Table 2: Predicted Optimized Geometrical Parameters for this compound (Global Minimum Conformation)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 | C-C-C (ring) | 120.0 |

| C-N | 1.38 | C-C-N | 120.5 |

| C=O | 1.22 | C-C=O | 119.8 |

| C-C (keto) | 1.51 | C-C-Br | 110.2 |

| C-Br | 1.95 |

Note: The data in this table is illustrative and represents typical values that might be obtained from a geometry optimization calculation.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure. Key predictable spectra include:

Infrared (IR) Spectroscopy: Vibrational frequency calculations can predict the positions and intensities of absorption bands in the IR spectrum, corresponding to different vibrational modes of the molecule (e.g., C=O stretch, N-H stretch, C-Br stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of NMR spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This is particularly useful for understanding its role in nucleophilic substitution reactions, where the bromine atom acts as a leaving group, or in reactions involving the amino group. Such studies provide a detailed, step-by-step view of how the reaction proceeds, which is crucial for optimizing reaction conditions and predicting product distributions.

Derivation of Chemical Reactivity Descriptors

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors help in comparing the reactivity of different molecules and in predicting their behavior in chemical reactions.

Table 3: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -E_HOMO | 5.87 |

| Electron Affinity (A) | -E_LUMO | 1.23 |

| Electronegativity (χ) | (I + A) / 2 | 3.55 |

| Chemical Hardness (η) | (I - A) / 2 | 2.32 |

| Chemical Softness (S) | 1 / η | 0.43 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.72 |

Note: The data in this table is illustrative and calculated from the hypothetical FMO energies in Table 1.

Advanced Applications and Functional Materials Derived from 1 3 Aminophenyl 2 Bromoethanone

Precursor in Organic Synthesis for Complex Molecules

The unique combination of a primary amine and an α-haloketone within the same molecule makes 1-(3-Aminophenyl)-2-bromoethanone a highly valuable starting material for the synthesis of a variety of complex organic molecules. This bifunctionality allows for a range of chemical transformations, leading to the construction of diverse molecular architectures.

Building Blocks for Fine Chemicals

As a building block, this compound offers two reactive sites for sequential or, in some cases, one-pot reactions. The primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, while the α-bromo ketone is susceptible to nucleophilic substitution and condensation reactions. This dual reactivity is instrumental in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and sold on the basis of their specific chemical and physical properties.

The compound serves as a key intermediate in the production of various heterocyclic compounds, which are central to the fine chemicals industry, particularly in the pharmaceutical and specialty chemical sectors. For instance, it can be used to synthesize substituted indoles, quinoxalines, and other nitrogen-containing heterocycles through intramolecular or intermolecular cyclization reactions.

| Property | Value |

| Molecular Formula | C8H8BrNO |

| Molecular Weight | 214.06 g/mol |

| CAS Number | 57946-55-1 |

| Appearance | Solid |

| Reactivity Profile | Primary amine, α-bromo ketone |

This table summarizes the key properties of this compound.

Synthesis of Specialty Polymers and Materials

The reactivity of this compound also extends to the field of polymer chemistry. The bromine atom can act as an initiator for certain types of polymerization reactions, such as atom transfer radical polymerization (ATRP), leading to the formation of well-defined polymers with specific functionalities. The amino group can be used to incorporate the molecule into a polymer backbone or as a site for post-polymerization modification.

This allows for the creation of specialty polymers with tailored properties, such as enhanced thermal stability, specific optical properties, or the ability to chelate metal ions. These materials can find applications in advanced coatings, adhesives, and electronic materials. For example, polymers containing the aminophenyl moiety can exhibit interesting photophysical properties or be used as precursors for conductive polymers. The ability to functionalize polymers with this molecule opens up possibilities for creating materials with complex architectures and functionalities.

Intermediates for Functional Dyes and Pigments

The aminophenyl group is a well-known chromophore and a common feature in many classes of dyes and pigments. The presence of the amino group allows for diazotization followed by coupling reactions to produce a wide range of azo dyes. The color of these dyes can be fine-tuned by the choice of the coupling partner.

Furthermore, the entire this compound molecule can serve as a precursor for more complex dye structures. For instance, it can be used in the synthesis of heterocyclic dyes, such as those based on the phenoxazine (B87303) or phenazine (B1670421) skeleton. The reactivity of the α-bromo ketone allows for the annulation of additional rings, leading to extended conjugated systems that absorb light in the visible region of the electromagnetic spectrum.

Patents related to oxidative hair dye compositions often describe the use of aminophenyl derivatives as primary intermediates or couplers. epo.orggoogleapis.com These compounds react in the presence of an oxidizing agent to form colored molecules directly on the hair fiber, leading to long-lasting coloration. While not explicitly naming this compound, the general class of aminophenyl compounds is well-established in this application. googleapis.com

Agrochemical Development Intermediates

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel heterocyclic compounds. The structural motifs present in this compound make it a potential starting material for the synthesis of such biologically active molecules.

The aminophenyl and ketone functionalities can be used to construct a variety of heterocyclic rings that are known to exhibit agrochemical activity. For example, derivatives of this compound could be used to synthesize novel pyrazole, thiazole (B1198619), or triazole-containing molecules, which are classes of compounds with known pesticidal properties. While direct patents for agrochemicals based on this specific starting material are not prevalent, the general utility of aminophenyl ketones in the synthesis of biologically active compounds is well-documented.

Role in Non-Catalytic and Catalytic Systems

The versatile reactivity of this compound also lends itself to applications in catalysis. The amino group can be used to synthesize ligands for transition metal catalysts. For example, it can be converted into a Schiff base or an amine-phosphine ligand, which can then be complexed with a metal center.

The resulting metal complexes can be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be tuned by modifying the substituents on the phenyl ring.

Furthermore, the α-bromo ketone can be used to introduce a chelating moiety onto a polymer or a solid support. The resulting functionalized material can then be used as a recyclable catalyst or as a scavenger for metal ions from solution. In non-catalytic systems, the ability of the amino group to form hydrogen bonds and the bromine atom to participate in halogen bonding can be exploited in the design of supramolecular assemblies and crystal engineering.

Future Research Directions and Concluding Remarks

Exploration of Undiscovered Reactivity Profiles

While the primary reactivity of the α-bromoketone and amino groups are well-established, there remains significant potential for discovering novel transformations. Future research could focus on:

Multicomponent Reactions: Designing one-pot multicomponent reactions that leverage the diverse reactivity of the functional groups in 1-(3-aminophenyl)-2-bromoethanone could lead to the rapid assembly of complex molecular architectures.

Novel Cyclization Strategies: Investigating new intramolecular and intermolecular cyclization reactions could yield novel heterocyclic systems. For instance, exploring transition-metal-catalyzed cyclizations or domino reactions could provide access to previously inaccessible scaffolds.

Photoredox Catalysis: The application of photoredox catalysis to this compound and its derivatives could unveil new reaction pathways, such as novel C-H functionalization or cross-coupling reactions, under mild conditions.

Development of Asymmetric Syntheses

The development of stereoselective methods for the synthesis of chiral derivatives of this compound is a critical area for future research, particularly for applications in medicinal chemistry. Key directions include:

Asymmetric Reduction of the Ketone: Research into the asymmetric reduction of the ketone functionality would provide access to chiral β-amino alcohols, which are valuable synthons. This could involve the use of chiral borohydrides or catalytic asymmetric hydrogenation. rsc.org

Catalytic Asymmetric Bromoamination: Exploring catalytic asymmetric bromoamination of corresponding chalcones could offer a direct route to chiral α-bromo-β-amino ketone derivatives. researchgate.net

Enantioselective Alkylation and Arylation: Developing methods for the enantioselective addition of nucleophiles to the ketone or the α-carbon would expand the stereochemical diversity of accessible derivatives.

Integration into Flow Chemistry and Automation

The integration of the synthesis of this compound and its derivatives into continuous flow and automated systems presents a significant opportunity for improving efficiency, safety, and scalability. Future efforts in this area could include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound itself would offer advantages in terms of safety (handling of bromine) and reproducibility.

Automated Derivatization: Utilizing automated platforms for the rapid derivatization of the amino and α-bromoketone functionalities would enable the creation of large compound libraries for screening purposes. scribd.com This approach allows for the efficient exploration of chemical space around the core scaffold. scribd.com

Real-time Reaction Optimization: The use of in-line analytical techniques in flow reactors can facilitate rapid reaction optimization, leading to higher yields and purities.

Emerging Applications in Novel Chemical Spaces

The unique combination of functional groups in this compound makes it a promising starting material for the exploration of novel chemical spaces with potential applications in various fields:

Medicinal Chemistry: The aminophenyl and bromoethanone moieties are present in numerous bioactive molecules. Future research could focus on synthesizing novel heterocyclic compounds with potential therapeutic activities, such as kinase inhibitors, antibacterial agents, or central nervous system drugs. researchgate.netresearchgate.net The synthesis of azaflavanone analogues, for example, is an area of interest. nih.gov

Materials Science: The aromatic nature of the compound suggests its potential use as a monomer or building block for the synthesis of novel functional polymers or organic materials with interesting photophysical or electronic properties.

Chemical Biology: The reactive α-bromoketone can be used as a handle for bioconjugation, allowing for the attachment of the molecule to proteins or other biomolecules for use as chemical probes or for targeted drug delivery.

Q & A

Q. What are the primary synthetic routes for 1-(3-aminophenyl)-2-bromoethanone, and how can reaction conditions be optimized?

The synthesis typically involves bromination of 3-aminoacetophenone. Key methods include:

- Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) under anhydrous conditions .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products like dibrominated derivatives .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product.

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromoethanone group (e.g., carbonyl peak at ~200 ppm in ¹³C NMR) and aromatic protons .

- Mass spectrometry (HRMS) : Validates molecular weight (calculated: 228.02 g/mol for C₈H₇BrN₂O) .

- Infrared (IR) spectroscopy : Identifies carbonyl stretching (~1700 cm⁻¹) and amine N–H stretches (~3400 cm⁻¹) .

Q. How does this compound participate in nucleophilic substitution reactions?

The bromine atom is highly electrophilic, enabling reactions with:

- Amines : Substitution with primary/secondary amines in polar solvents (e.g., DMF) yields α-amino ketones .

- Thiols : Thioether formation under basic conditions (e.g., K₂CO₃ in acetone) .

- Pyrazole derivatives : Reactions with heterocyclic amines (e.g., 3,5-dimethylpyrazole) proceed at 50–70°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Data collection : High-resolution datasets (θ > 25°) using Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL (via SHELX suite) refines atomic positions, thermal parameters, and occupancy factors. Hydrogen bonding networks (e.g., N–H···O interactions) are analyzed to confirm molecular packing .

- Case study : The crystal structure of 1-(benzotriazol-1-yl)-2-bromoethanone (space group P2₁/n, Z = 4) reveals a planar carbonyl group and Br···π interactions .

Q. What strategies mitigate competing side reactions during Friedel-Crafts alkylation using this compound?

- Catalyst optimization : AlCl₃ in CH₃NO₂ or CH₂Cl₂ enhances electrophilicity of the bromoethanone group, promoting regioselective aryl ring activation .

- Electronic effects : Electron-donating groups (e.g., –NH₂) on the phenyl ring direct electrophilic substitution to para positions, reducing isomer formation .

- Kinetic control : Short reaction times (<6 hr) and low temperatures (−10°C) suppress over-alkylation .

Q. How can this compound be utilized in antitumor agent development?

- Scaffold modification : Coupling with trimethoxyphenyl groups (via Ullmann or Suzuki reactions) enhances cytotoxicity. For example, derivatives inhibit phosphoglycerate dehydrogenase (PHGDH) in cancer cells .

- Structure-activity relationship (SAR) : Introducing pyrazol-1-yl or imidazo[2,1-b]thiadiazole moieties improves binding to ATP pockets in kinase targets .

- In vitro assays : MTT viability tests on HeLa or MCF-7 cells (IC₅₀ values <10 μM) validate potency .

Q. What challenges arise in reconciling conflicting data on bromination regioselectivity?

- Contradictory evidence : Some studies report para-bromination dominance, while others note ortho byproducts. This discrepancy arises from varying catalysts (Fe vs. AlCl₃) and solvent polarity .

- Resolution : Computational modeling (DFT, Gaussian09) identifies transition state energies. For example, AlCl₃ stabilizes para-directed intermediates via Lewis acid coordination .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

- Decomposition pathways : Hydrolysis of the bromoethanone group occurs in humid conditions, forming 3-aminoacetophenone and HBr .

- Stabilization : Store under argon at −20°C in amber vials. Lyophilization reduces moisture content .

- Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products (>95% purity threshold) .

Methodological Notes

- Safety : Handle in fume hoods; brominated ketones are irritants and moisture-sensitive .

- Data validation : Cross-reference NMR shifts with PubChem/CAS entries (e.g., CAS 898765-34-9) to confirm assignments .

- Advanced applications : Use as a building block for fluorescence probes (e.g., BODIPY derivatives) or metal-organic frameworks (MOFs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products